1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea is an organic compound that belongs to the class of ureas It features an indole core substituted with an ethyl group at the nitrogen atom and a methoxybenzyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethylation: The indole nitrogen is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Urea Formation: The ethylated indole is reacted with 4-methoxybenzyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target and lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-indol-3-yl)-3-(4-chlorobenzyl)urea: Similar structure with a chloro group instead of a methoxy group.
1-(1-ethyl-1H-indol-3-yl)-3-(4-hydroxybenzyl)urea: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea is unique due to the presence of both the ethyl group on the indole nitrogen and the methoxy group on the benzyl ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-13-17(16-6-4-5-7-18(16)22)21-19(23)20-12-14-8-10-15(24-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZGBOAVZRDIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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